molecular formula C27H28N6O2 B1662223 DMA CAS No. 188860-26-6

DMA

Cat. No.: B1662223
CAS No.: 188860-26-6
M. Wt: 468.5 g/mol
InChI Key: BMRRDFCQNOZNNR-UHFFFAOYSA-N
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Description

Dimethylamine hydrochloride is an organic compound with the chemical formula C₂H₈ClN . It is a white to off-white crystalline powder that is highly soluble in water. This compound is commonly used in organic synthesis and serves as a precursor to various chemicals and pharmaceuticals .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data on this compound, it’s difficult to provide accurate safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, given the presence of a benzimidazole group, it might be interesting to explore its potential bioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylamine hydrochloride can be synthesized by the reaction of dimethylamine with hydrochloric acid. The reaction is straightforward and typically carried out under ambient conditions:

(CH₃)₂NH + HCl → (CH₃)₂NH₂Cl\text{(CH₃)₂NH + HCl → (CH₃)₂NH₂Cl} (CH₃)₂NH + HCl → (CH₃)₂NH₂Cl

Industrial Production Methods

Industrial production of dimethylamine hydrochloride involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Dimethylamine hydrochloride undergoes various chemical reactions, including:

    Acid-Base Reactions: Reacts with bases to form dimethylamine.

    Substitution Reactions: Can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: Can be oxidized to form dimethylamine oxide.

Common Reagents and Conditions

    Bases: Sodium hydroxide or potassium hydroxide for acid-base reactions.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Major Products Formed

    Dimethylamine: Formed by reacting with bases.

    Dimethylamine oxide: Formed by oxidation.

Mechanism of Action

Dimethylamine hydrochloride exerts its effects primarily through its basic nature. It can donate a pair of electrons to form bonds with other molecules, making it a useful reagent in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRDFCQNOZNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436348
Record name 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188860-26-6
Record name 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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